2-Methoxy-6-phenylmethoxyquinoline
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Overview
Description
2-Methoxy-6-phenylmethoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-phenylmethoxyquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs green and sustainable methods. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-phenylmethoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
2-Methoxy-6-phenylmethoxyquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-6-phenylmethoxyquinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 2-Phenylquinoline
- 6-Methoxyquinoline
- 2-Methoxyquinoline
Comparison: Compared to similar compounds, it exhibits stronger antibacterial activity and is more versatile in synthetic applications .
Properties
Molecular Formula |
C17H15NO2 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-methoxy-6-phenylmethoxyquinoline |
InChI |
InChI=1S/C17H15NO2/c1-19-17-10-7-14-11-15(8-9-16(14)18-17)20-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
InChI Key |
DZCWHIIAPLXOGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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